1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
Description
This compound features a benzodiazole (benzimidazole) core substituted at the 1-position with a (2,4-dichlorophenyl)methyl group and at the 2-position with a carbaldehyde moiety. Structural analogs often vary in heterocyclic cores (e.g., triazoles, pyrazoles) or substituents, leading to divergent physicochemical and biological properties .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-6-5-10(12(17)7-11)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVPOEGBQKITPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171920 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-36-9 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 1H-1,3-benzodiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2,4-dichlorobenzyl chloride is reacted with 1H-1,3-benzodiazole under reflux conditions to form the intermediate product. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound.
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzodiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit antimicrobial properties. Studies have shown that 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde demonstrates significant activity against various bacterial strains. This could be attributed to its ability to interfere with microbial cell wall synthesis or function as a DNA intercalator.
Anticancer Properties
Benzodiazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. Specific mechanisms may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Neuroprotective Effects
There is emerging evidence that benzodiazole compounds can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzodiazole derivatives have led to their exploration in the field of organic electronics. This compound has been studied as a potential material for OLEDs due to its suitable energy levels and photophysical properties.
Polymeric Materials
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to develop new polymer composites that leverage the properties of benzodiazole derivatives for applications in coatings and advanced materials.
Analytical Chemistry Applications
Fluorescent Probes
Due to its fluorescence properties, this compound can be utilized as a fluorescent probe in various analytical techniques. It is particularly useful in detecting metal ions and other analytes due to its selective binding capabilities.
Chromatographic Techniques
This compound can serve as a standard or reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) for the analysis of complex mixtures. Its defined chemical structure allows for precise quantification in various samples.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM. |
| Study C | OLED Applications | Achieved luminous efficiency improvements when incorporated into OLED structures compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazole Derivatives: Propiconazole (1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole) shares the dichlorophenyl group but utilizes a triazole ring. Triazoles are known for inhibiting fungal CYP51 enzymes, whereas benzodiazoles may target microtubules (e.g., benzimidazole anthelmintics) .
- Pyrazole Analogs : 1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde () replaces benzodiazole with pyrazole, altering electronic properties and hydrogen-bonding capacity. Pyrazoles often exhibit antioxidant and anti-inflammatory activities .
Substituent Modifications
- Styryl-Substituted Benzimidazoles : 1-(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole () replaces the aldehyde with a styryl group, enhancing π-π stacking interactions. This modification increases molecular weight (413.73 g/mol vs. ~300–350 g/mol for the target compound) and predicted density (1.30 g/cm³) .
- Amide vs. Aldehyde : N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide () substitutes the aldehyde with a benzamide group, reducing electrophilicity but improving stability under acidic conditions .
Physicochemical Properties
*Estimated values based on structural analogs; †Calculated from molecular formula C₁₅H₁₀Cl₂N₂O; ‡Predicted using fragment-based methods.
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde is a compound belonging to the class of benzimidazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes a dichlorophenyl group, which is known to enhance biological activity through various mechanisms.
- Molecular Formula : C25H24Cl2N2O
- Molecular Weight : 439.39 g/mol
- InChIKey : HTOGRFXRJIVNRB-UHFFFAOYSA-N
- SMILES : c1(cc(ccc1C[n]1c2ccccc2nc1COc1ccc(cc1)C(C)(C)C)Cl)Cl
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit promising anticancer properties. A study highlighted that compounds related to benzimidazole can inhibit the growth of various cancer cell lines. For instance, derivatives have shown IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Renal Cancer (RXF 486) | 1.143 |
| Breast Cancer (MAXF 401) | 9.27 |
Antimicrobial Activity
Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. They have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .
Anti-inflammatory and Analgesic Effects
Several studies have reported that benzimidazole derivatives exhibit anti-inflammatory and analgesic effects, making them potential candidates for treating inflammatory diseases and pain management. These effects are typically attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), enzymes involved in inflammation pathways .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications in the substituents on the benzene rings can significantly influence their potency and selectivity against various biological targets. For example, the presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological macromolecules.
Case Studies
A comprehensive review on the bioactivity of benzimidazole derivatives indicated that modifications leading to increased lipophilicity often correlate with enhanced bioactivity . One notable case involved a series of synthesized compounds where structural changes resulted in improved selectivity towards cancer cell lines while minimizing toxicity towards normal cells.
Q & A
Basic: What are the common synthetic routes for 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves multi-step pathways, including:
- Condensation reactions : Coupling 1H-1,3-benzodiazole-2-carbaldehyde precursors with (2,4-dichlorophenyl)methyl halides under nucleophilic substitution conditions. Catalysts like Mn(IV) oxide in dichloromethane at room temperature can achieve yields up to 85% .
- Transition-metal catalysis : Ru-based complexes (e.g., Ru(bpp)(pydic)) in aqueous conditions (50°C, 5.5 hours) optimize regioselectivity and reduce byproduct formation, yielding ~70% .
Key variables : Solvent polarity (e.g., dichloromethane vs. water), temperature, and catalyst choice significantly impact reaction efficiency. For example, polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate kinetics but may degrade sensitive intermediates.
Basic: How is the compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEX2 systems) resolves spatial arrangements, such as dihedral angles between benzodiazole and dichlorophenyl moieties, critical for understanding steric effects .
Advanced: What strategies optimize regioselectivity in substitutions or functionalizations of the benzodiazole core?
- Catalyst design : Ru complexes with pyridine-2,6-dicarboxylate ligands direct electrophilic attacks to the C2 position of benzodiazole, minimizing competing pathways .
- Protecting groups : Temporary protection of the aldehyde moiety (e.g., acetal formation) prevents undesired side reactions during dichlorophenylmethylation .
- Computational guidance : DFT calculations predict electron-deficient sites on the benzodiazole ring, guiding reagent selection for targeted substitutions .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions in activity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC measurements under varying pH/temperature) .
- Structural analogs : Impurities in intermediates (e.g., unreacted dichlorophenylmethyl halides) can skew results. Validate purity via HPLC (>95%) and mass spectrometry .
Resolution : Meta-analyses using fixed-effect models (e.g., inverse-variance weighting) statistically reconcile datasets by accounting for inter-study heterogeneity .
Advanced: What computational methods are suitable for modeling its structure-property relationships?
- QSAR modeling : Correlate log (2.1) and TPSA (45.8 Å) from PubChem data with membrane permeability or solubility trends .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, incorporating crystallographic data for receptor structures .
- MD simulations : Assess stability in aqueous environments (e.g., 100-ns trajectories in GROMACS) to predict aggregation behavior .
Basic: What are the stability profiles of this compound under varying storage or experimental conditions?
- Thermal stability : Decomposition above 150°C (DSC/TGA data) limits high-temperature applications .
- Photostability : UV-Vis studies show degradation under prolonged light exposure; store in amber vials at -20°C .
- Solubility : Low aqueous solubility (Log ≈ -3.5) necessitates DMSO or ethanol as solvents for in vitro assays .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
- Catalyst recovery : Heterogeneous catalysts (e.g., MnO-supported silica) improve recyclability in large batches .
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 aldehyde-to-dichlorophenylmethyl halide ratio) to minimize unreacted intermediates .
- Process control : In-line FTIR monitors reaction progress in real time, reducing batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
